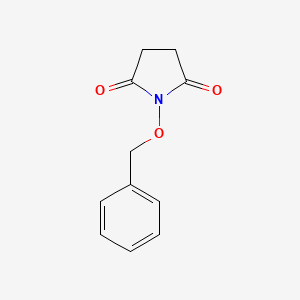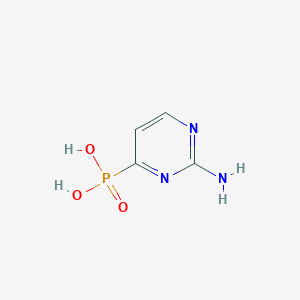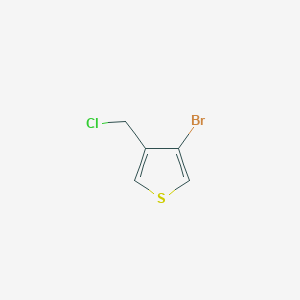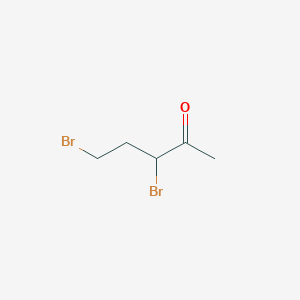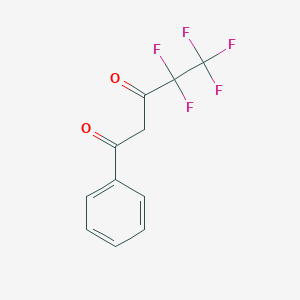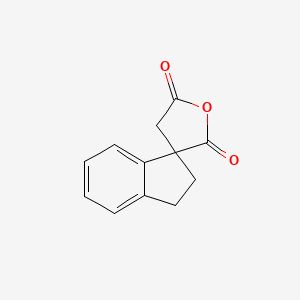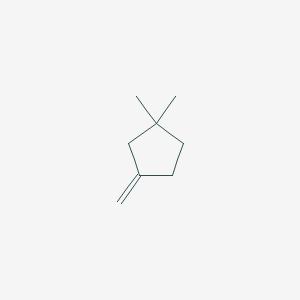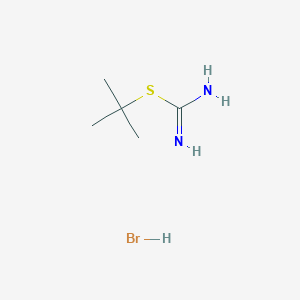
2-(tert-Butyl)isothiouronium Bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(tert-Butyl)isothiouronium Bromide is a chemical compound with the molecular formula C5H13BrN2S. It is an odorless solid used primarily as a reagent to introduce the tert-butylthio group into various substrates. This compound is known for its high efficiency and selectivity in chemical reactions, making it a valuable tool in synthetic chemistry .
Preparation Methods
The synthesis of 2-(tert-Butyl)isothiouronium Bromide typically involves the reaction of tert-butylamine with carbon disulfide, followed by treatment with hydrobromic acid. The reaction conditions are carefully controlled to ensure high yield and purity of the final product . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring cost-effectiveness and consistency in product quality .
Chemical Reactions Analysis
2-(tert-Butyl)isothiouronium Bromide undergoes various chemical reactions, including:
Substitution Reactions: It reacts with aryl halides in the presence of a palladium catalyst to form tert-butyl aryl sulfides.
Decomposition: Under anhydrous conditions, it decomposes to form nonsymmetrical dialkyl sulfides.
Hydrolysis: The compound can be hydrolyzed to yield thiols, which are valuable intermediates in organic synthesis.
Common reagents used in these reactions include palladium catalysts, hydrobromic acid, and various bases. The major products formed from these reactions are tert-butyl aryl sulfides and thiols .
Scientific Research Applications
2-(tert-Butyl)isothiouronium Bromide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(tert-Butyl)isothiouronium Bromide involves the formation of a thiolate intermediate, which then reacts with various substrates to form the desired products. The molecular targets and pathways involved in these reactions include the activation of aryl halides and the formation of C-S bonds through palladium-catalyzed cross-coupling reactions .
Comparison with Similar Compounds
Similar compounds to 2-(tert-Butyl)isothiouronium Bromide include:
- S-ethylisothiouronium Bromide
- S-methylisothiouronium Bromide
- S-propylisothiouronium Bromide
Compared to these compounds, this compound is unique due to its higher efficiency and selectivity in introducing tert-butylthio groups. Its odorless nature also makes it more user-friendly in laboratory settings .
Properties
CAS No. |
53243-22-4 |
|---|---|
Molecular Formula |
C5H13BrN2S |
Molecular Weight |
213.14 g/mol |
IUPAC Name |
[amino(tert-butylsulfanyl)methylidene]azanium;bromide |
InChI |
InChI=1S/C5H12N2S.BrH/c1-5(2,3)8-4(6)7;/h1-3H3,(H3,6,7);1H |
InChI Key |
BBWUSHHSRURPEP-UHFFFAOYSA-N |
SMILES |
CC(C)(C)SC(=N)N.Br |
Canonical SMILES |
CC(C)(C)SC(=[NH2+])N.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


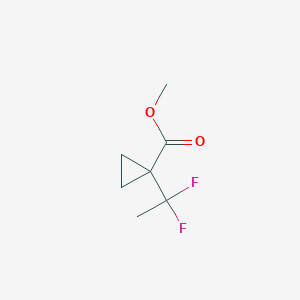
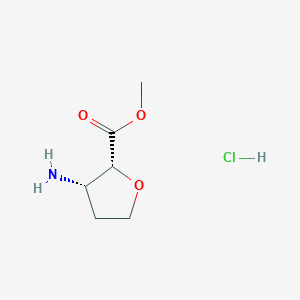
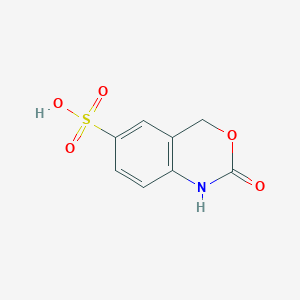
![6,6-dibromo-3-azabicyclo[3.1.0]hexane hydrochloride](/img/structure/B6596862.png)
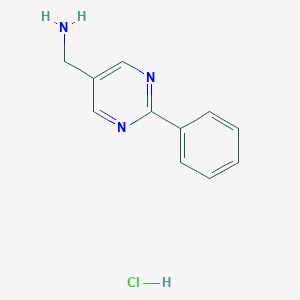
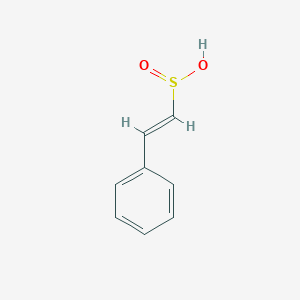
![7-phenylpyrrolo[1,2-a]pyrimidine](/img/structure/B6596896.png)
